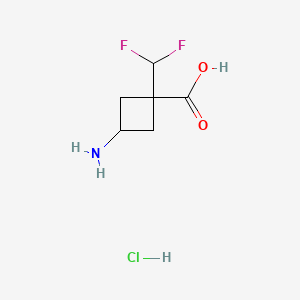
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a compound of significant interest in the field of chemistry due to its unique structural features and potential applications. The presence of both an amino group and a difluoromethyl group on the cyclobutane ring imparts distinct chemical properties to this molecule, making it a valuable subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the difluoromethylation of a suitable precursor. One common method includes the use of difluorocarbene reagents to introduce the difluoromethyl group onto the cyclobutane ring. This process often requires specific catalysts and reaction conditions to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Utilizing fluoroform for difluoromethylation in continuous flow has been reported as an effective method for producing such compounds . This approach allows for better control over reaction parameters and improved safety compared to batch processes.
化学反应分析
Types of Reactions
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and specific solvents to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield a nitro compound, while reduction of the carboxylic acid group may produce an alcohol derivative.
科学研究应用
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds
作用机制
The mechanism by which 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-amino-1-cyclobutanecarboxylic acid: Lacks the difluoromethyl group but shares the cyclobutane ring and amino group.
Uniqueness
The presence of the difluoromethyl group in 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
属性
分子式 |
C6H10ClF2NO2 |
|---|---|
分子量 |
201.60 g/mol |
IUPAC 名称 |
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-4(8)6(5(10)11)1-3(9)2-6;/h3-4H,1-2,9H2,(H,10,11);1H |
InChI 键 |
MWPIOYLDDAMZEX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C(F)F)C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


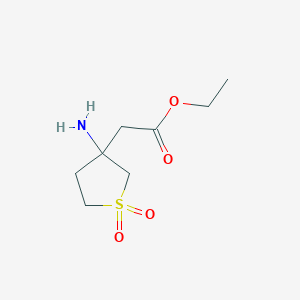
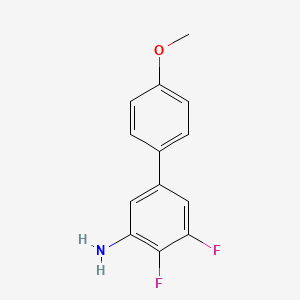
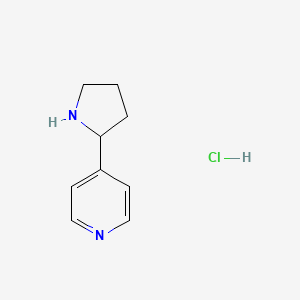
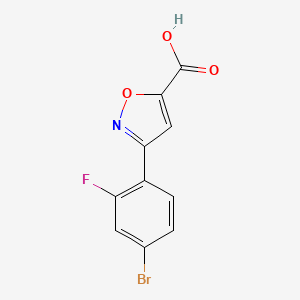
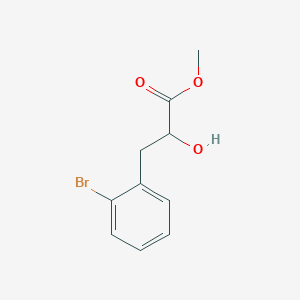
![rac-methyl(1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate,trifluoroaceticacid](/img/structure/B13572745.png)
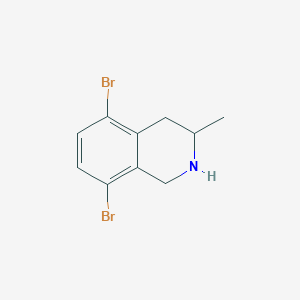
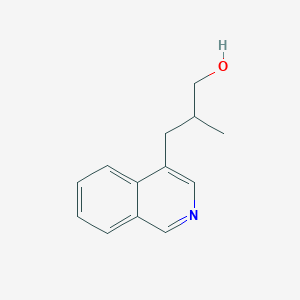
![4-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13572758.png)

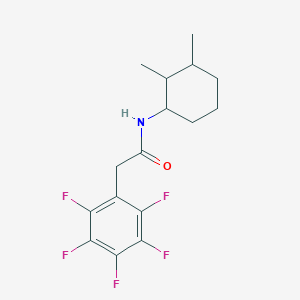
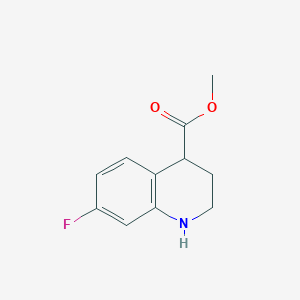
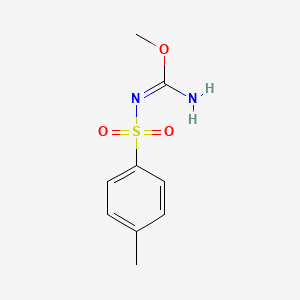
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-imidazol-4-amine](/img/structure/B13572784.png)
